molecular formula C13H17NO B15075749 5-Phenyl-1-azabicyclo[2.2.2]octan-3-ol

5-Phenyl-1-azabicyclo[2.2.2]octan-3-ol

Cat. No.: B15075749
M. Wt: 203.28 g/mol
InChI Key: RBDNCVMVYPEQHO-UHFFFAOYSA-N
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Description

5-Phenyl-1-azabicyclo[2.2.2]octan-3-ol is a synthetic organic compound featuring the 1-azabicyclo[2.2.2]octane scaffold, also known as quinuclidine. This core structure is characterized by a rigid, three-dimensional bicyclic geometry with a bridgehead nitrogen atom, making it a molecule of significant interest in medicinal chemistry and drug discovery. The quinuclidine scaffold is renowned for its conformational rigidity, which reduces entropy upon binding to biological targets, and its basic nitrogen, which can be protonated under physiological conditions. This combination makes it a valuable building block for designing receptor ligands . The specific substitution pattern in this compound, with a phenyl group at the 5-position and a hydroxyl group at the 3-position, presents a versatile handle for further chemical modification and exploration of structure-activity relationships. Researchers can leverage this compound as a key intermediate or precursor in the synthesis of more complex molecules. The quinuclidine core is a well-established pharmacophore found in a range of bioactive molecules, including muscarinic receptor antagonists . Related structures, such as 3-Quinuclidinyl benzilate (QNB or BZ), are potent anticholinergic agents that have been extensively studied for their mechanism of action, which involves competitive antagonism of muscarinic acetylcholine receptors in the central and peripheral nervous systems . While the specific activity of this compound must be determined experimentally, its structure suggests potential for application in neuroscientific research, particularly in the development of receptor-selective probes. This product is intended for research purposes by qualified professionals in a laboratory setting. It is For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals. Researchers should handle this compound with appropriate safety precautions, considering it may be hazardous.

Properties

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

5-phenyl-1-azabicyclo[2.2.2]octan-3-ol

InChI

InChI=1S/C13H17NO/c15-13-9-14-7-6-11(13)12(8-14)10-4-2-1-3-5-10/h1-5,11-13,15H,6-9H2

InChI Key

RBDNCVMVYPEQHO-UHFFFAOYSA-N

Canonical SMILES

C1CN2CC(C1C(C2)O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-1-azabicyclo[2.2.2]octan-3-ol typically involves the reduction of 3-quinuclidinone using a suitable reducing agent. One common method is the use of sodium borohydride (NaBH4) in methanol, which reduces the ketone group to a hydroxyl group, yielding 3-Quinuclidinol .

Industrial Production Methods

Industrial production of this compound often employs catalytic hydrogenation of 3-quinuclidinone. This method involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas at elevated pressures and temperatures .

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-1-azabicyclo[2.2.2]octan-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Phenyl-1-azabicyclo[2.2.2]octan-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Phenyl-1-azabicyclo[2.2.2]octan-3-ol involves its interaction with specific molecular targets, such as muscarinic acetylcholine receptors. The compound binds to these receptors, inhibiting their activity and leading to various physiological effects. This interaction is crucial in its use as an antimuscarinic agent .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Substituent Effects

The hydroxyl and nitrogen positions significantly influence physicochemical and biological properties. For example:

  • endo-2-azabicyclo[2.2.2]octan-5-ol hydrochloride (melting point: 310–312°C) and endo-2-azabicyclo[2.2.2]octan-6-ol (melting point: 220–224°C) demonstrate that hydroxyl group placement alters thermal stability. The 5-hydroxy isomer decomposes at higher temperatures due to stronger intramolecular hydrogen bonding .
  • 5-Phenyl-1-azabicyclo[2.2.2]octan-3-ol differs from these analogs by substituting a phenyl group at position 5 and relocating the nitrogen to position 1.

Aceclidine (1-azabicyclo[2.2.2]octan-3-ol acetate)

Aceclidine, a close structural analog, replaces the phenyl group with an acetate moiety at position 3. Key distinctions include:

  • Bioactivity : Aceclidine is a cholinergic agonist used in glaucoma research, whereas 5-phenyl substitution may shift activity toward neurological targets (e.g., muscarinic receptors) .
  • Synthesis : Aceclidine derivatives are synthesized via catalytic hydrogenation of benzyl-protected intermediates (e.g., removal of benzyl groups using palladium-on-carbon), a method shared with other azabicyclo compounds .

Bicyclo Ring System Variations

Compounds with altered bicyclic frameworks exhibit divergent properties:

  • 5-Thia-1-azabicyclo[4.2.0]oct-2-ene derivatives (e.g., cephalosporin analogs) incorporate sulfur and a larger [4.2.0] ring system. These modifications enhance β-lactam antibiotic activity but reduce structural rigidity compared to [2.2.2] systems .
  • 2-Azabicyclo[2.2.2]octan-5-ol vs. 1-Azabicyclo[2.2.2]octan-3-ol : Nitrogen position impacts hydrogen-bonding networks and solubility. The 1-aza configuration may favor stronger intermolecular interactions in crystalline forms .

Comparative Data Table

Compound Name Bicyclo System Substituents Melting Point (°C) Key Properties
This compound [2.2.2] 3-OH, 5-Ph Not reported High lipophilicity, rigid scaffold
endo-2-azabicyclo[2.2.2]octan-5-ol HCl [2.2.2] 5-OH, 2-NH 310–312 (dec.) Thermal stability, crystalline
Aceclidine hydrochloride [2.2.2] 3-OAc Not reported Cholinergic activity
5-Thia-1-azabicyclo[4.2.0]oct-2-ene [4.2.0] 8-oxo, thiadiazole Not reported β-Lactam antibiotic core

Research Implications

The structural nuances of this compound position it as a candidate for CNS-targeted drug development. Comparative studies with Aceclidine and β-lactam analogs highlight the importance of substituent placement and ring size in optimizing bioavailability and target engagement .

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